N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopropyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(1,4-dioxaspiro[45]decan-2-ylmethyl)-N2-isopropyloxalamide is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopropyloxalamide typically involves the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic intermediate, 1,4-dioxaspiro[4.5]decane, can be synthesized from cyclohexanone and ethylene glycol under acidic conditions to form the ketal.
Oxalamide Formation: The final step involves the reaction of the alkylated spirocyclic intermediate with oxalyl chloride and isopropylamine to form the oxalamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopropyloxalamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopropyloxalamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its unique structure and possible biological activity.
Materials Science: The compound’s spirocyclic structure makes it a candidate for the development of new materials with specific mechanical and chemical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopropyloxalamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity . The exact pathways and targets are still under investigation, but it is believed to interact with proteins involved in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide
- N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-3-ylmethyl)oxalamide
Uniqueness
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopropyloxalamide is unique due to its specific isopropyl substitution, which may confer distinct steric and electronic properties compared to its analogs. This uniqueness can result in different biological activities and chemical reactivities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-propan-2-yloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-10(2)16-13(18)12(17)15-8-11-9-19-14(20-11)6-4-3-5-7-14/h10-11H,3-9H2,1-2H3,(H,15,17)(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNMTHSTARDADK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC1COC2(O1)CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.